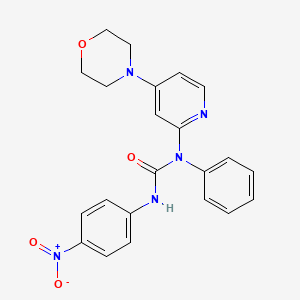
(E)-2-Cyano-3-(5-(9,9-diethyl-7-(naphthalen-1-yl(phenyl)amino)-9H-fluoren-2-yl)thiophen-2-yl)acrylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-2-Cyano-3-(5-(9,9-diethyl-7-(naphthalen-1-yl(phenyl)amino)-9H-fluoren-2-yl)thiophen-2-yl)acrylic acid is a complex organic compound that has garnered significant interest in various scientific fields This compound is characterized by its intricate structure, which includes a cyano group, a thiophene ring, and a fluorenyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-Cyano-3-(5-(9,9-diethyl-7-(naphthalen-1-yl(phenyl)amino)-9H-fluoren-2-yl)thiophen-2-yl)acrylic acid typically involves multi-step organic reactions. One common approach is the Knoevenagel condensation reaction, where a cyanoacetic acid derivative reacts with an aldehyde or ketone in the presence of a base such as piperidine or pyridine. The reaction conditions often require refluxing in an organic solvent like ethanol or toluene to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-2-Cyano-3-(5-(9,9-diethyl-7-(naphthalen-1-yl(phenyl)amino)-9H-fluoren-2-yl)thiophen-2-yl)acrylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the cyano group to an amine or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as amines, carboxylic acids, and halogenated compounds
Applications De Recherche Scientifique
(E)-2-Cyano-3-(5-(9,9-diethyl-7-(naphthalen-1-yl(phenyl)amino)-9H-fluoren-2-yl)thiophen-2-yl)acrylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific therapeutic effects.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism of action of (E)-2-Cyano-3-(5-(9,9-diethyl-7-(naphthalen-1-yl(phenyl)amino)-9H-fluoren-2-yl)thiophen-2-yl)acrylic acid involves its interaction with specific molecular targets and pathways. The cyano group and other functional groups in the molecule can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. For example, the compound may inhibit certain enzymes involved in cancer cell proliferation or disrupt bacterial cell membranes, leading to antimicrobial activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl malonate: A simpler ester of malonic acid used in organic synthesis.
Adapalene Related Compound E: A compound with a similar aromatic structure used in pharmaceutical research.
Uniqueness
(E)-2-Cyano-3-(5-(9,9-diethyl-7-(naphthalen-1-yl(phenyl)amino)-9H-fluoren-2-yl)thiophen-2-yl)acrylic acid stands out due to its complex structure, which combines multiple functional groups and aromatic systems
Propriétés
Formule moléculaire |
C41H32N2O2S |
|---|---|
Poids moléculaire |
616.8 g/mol |
Nom IUPAC |
(E)-2-cyano-3-[5-[9,9-diethyl-7-(N-naphthalen-1-ylanilino)fluoren-2-yl]thiophen-2-yl]prop-2-enoic acid |
InChI |
InChI=1S/C41H32N2O2S/c1-3-41(4-2)36-24-28(39-22-19-32(46-39)23-29(26-42)40(44)45)17-20-34(36)35-21-18-31(25-37(35)41)43(30-13-6-5-7-14-30)38-16-10-12-27-11-8-9-15-33(27)38/h5-25H,3-4H2,1-2H3,(H,44,45)/b29-23+ |
Clé InChI |
OSKDEENVIKVJFO-BYNJWEBRSA-N |
SMILES isomérique |
CCC1(C2=C(C=CC(=C2)C3=CC=C(S3)/C=C(\C#N)/C(=O)O)C4=C1C=C(C=C4)N(C5=CC=CC=C5)C6=CC=CC7=CC=CC=C76)CC |
SMILES canonique |
CCC1(C2=C(C=CC(=C2)C3=CC=C(S3)C=C(C#N)C(=O)O)C4=C1C=C(C=C4)N(C5=CC=CC=C5)C6=CC=CC7=CC=CC=C76)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


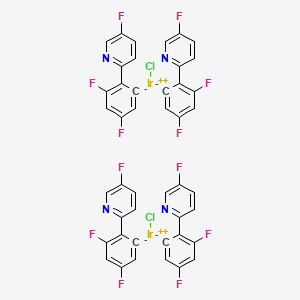
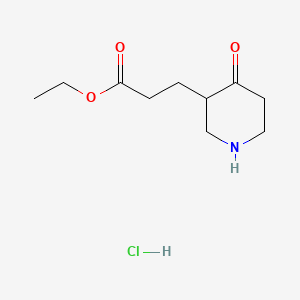
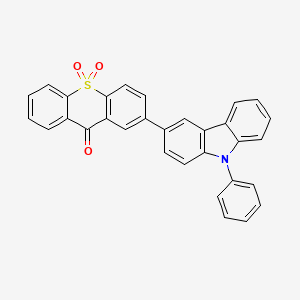
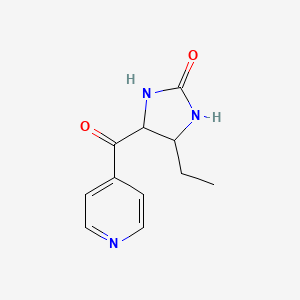
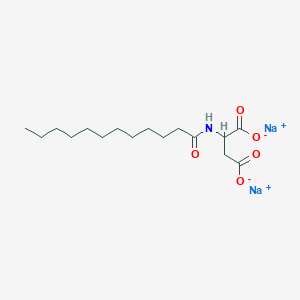
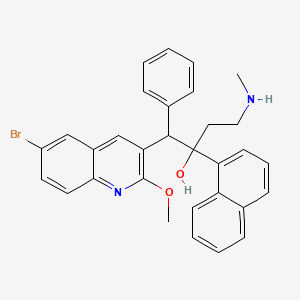

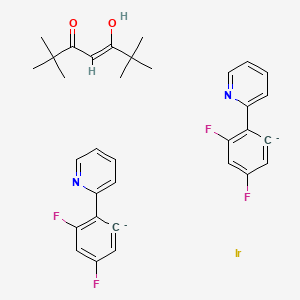
![(13-Ethyl-14-hydroxy-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-18-yl) 2-chloroacetate;hydrochloride](/img/structure/B12303837.png)
![N-[2-[2-[2-[2-[3-[[2-methyl-2-[pent-4-ynoxy(diphenyl)silyl]oxypropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B12303840.png)
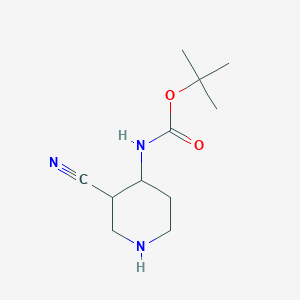
![(2S)-3-methyl-2-[(4-phenylpiperazine-1-carbonyl)amino]butanoic acid](/img/structure/B12303857.png)
![methyl (13E)-13-ethylidene-18-hydroxy-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-17-carboxylate](/img/structure/B12303864.png)
